molecular formula C23H20Cl2N2O4 B3856655 2-(2,4-dichlorophenoxy)-N-[(E)-(2-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide

2-(2,4-dichlorophenoxy)-N-[(E)-(2-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide

Cat. No.: B3856655
M. Wt: 459.3 g/mol
InChI Key: JFABLKSEBMQPLT-LGJNPRDNSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[(E)-(2-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex molecular structure, which includes dichlorophenoxy and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[(E)-(2-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes the following steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by chlorination of phenoxyacetic acid.

    Amidation Reaction: The acid is then reacted with the amine in the presence of a dehydrating agent.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[(E)-(2-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[(E)-(2-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(E)-(2-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.

    2,4,5-trichlorophenoxyacetic acid: Another chlorinated phenoxy acid with distinct chemical properties.

    2-(2-methoxy-4-phenylmethoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the dichlorophenoxy moiety.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[(E)-(2-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide is unique due to its combination of dichlorophenoxy and methoxyphenyl groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(2-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O4/c1-29-22-12-19(30-14-16-5-3-2-4-6-16)9-7-17(22)13-26-27-23(28)15-31-21-10-8-18(24)11-20(21)25/h2-13H,14-15H2,1H3,(H,27,28)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFABLKSEBMQPLT-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenoxy)-N-[(E)-(2-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide
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2-(2,4-dichlorophenoxy)-N-[(E)-(2-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide
Reactant of Route 3
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2-(2,4-dichlorophenoxy)-N-[(E)-(2-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide
Reactant of Route 4
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2-(2,4-dichlorophenoxy)-N-[(E)-(2-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide

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